molecular formula C7H11NO7P2 B001250 Risedronate CAS No. 105462-24-6

Risedronate

Cat. No. B001250
CAS RN: 105462-24-6
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Risedronate, particularly its sodium salt form, has been achieved through various chemical pathways. A notable method involves the starting material nicotinic acid, which undergoes esterification, Claisen condensation, and the Willgerodt-Kindler reaction, resulting in 3-pyridylacetic acid hydrochloride. This intermediate then reacts with phosphorous acid, followed by the formation of the sodium salt, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). Another synthesis approach addresses the solidification problem in the phosphine acidification step by incorporating activated carbon as a dispersing agent, making the process more suitable for industrial production (Sun Shuxiang, L. Zhimin, & Ren Bao-zeng, 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bisphosphonate core, which is essential for its action on bone tissue. Its efficiency and mechanism of action are significantly influenced by the presence of a pyridyl nitrogen, which allows for the conjugation with various groups, such as in the synthesis of fluorescently labeled conjugates for research purposes (B. Kashemirov et al., 2008).

Chemical Reactions and Properties

This compound's chemical properties enable its interaction with bone tissue and osteoclasts. It binds to hydroxyapatite in bone, inhibiting osteoclastic activity. The compound's interaction with farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, is critical for its inhibitory effect on bone resorption. This interaction is further elucidated through studies involving its binding to the enzyme in the presence of magnesium ions and water molecules (T. Yokoyama et al., 2014).

Physical Properties Analysis

This compound's physical properties, such as solubility and stability, play a significant role in its pharmacological effectiveness. While specific studies on the physical properties of this compound were not highlighted in this search, these characteristics are crucial for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with biological molecules, underpin its mechanism of action. Its ability to inhibit osteoclast-mediated bone resorption is a direct result of its chemical structure and interactions within the bone microenvironment. Investigations into its effects on bone marrow mesenchymal stem cell adipogenesis and its impact on the RANKL/OPG ratio provide insight into its broader effects on bone health (Jian Jin et al., 2013).

Scientific Research Applications

  • Osteoporosis Treatment : Risedronate is effective in reducing osteoclast precursors and cytokine production, which are crucial in the pathophysiology of osteoporosis. It has shown significant efficacy in reducing the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis (D’Amelio et al., 2007); (Adachi et al., 2005); (Reginster et al., 2000).

  • Bone Mineral Density : Studies have shown that this compound increases bone mineral density in various regions of the body, such as proximal regions after total hip arthroplasty (Su et al., 2018).

  • Bone Remodeling and Strength : this compound has been found to prevent bone remodeling and restore bone volume, thereby improving biomechanical parameters in animal models (Díaz-Curiel et al., 2008).

  • Paget's Disease : It is effective in improving bone lesions in patients with Paget's disease, a condition characterized by abnormal bone destruction and regrowth (Brown et al., 2000).

  • Post-Surgical Bone Density Preservation : this compound is used to preserve bone density post-surgery, such as after hip arthroplasty, thereby preventing osteoporotic complications (Jing Su et al., 2018).

  • Impact on Mesenchymal Stem Cells : In a more cellular context, this compound alters the morphology and reduces the viability of gingival mesenchymal stem cells, which could have implications for dental and oral health research (Kim, Ko, & Park, 2015).

  • Inflammatory and Infectious Conditions : Its potential to inhibit osteoclast differentiation and inflammatory bone loss makes this compound a candidate for treating osteoporosis caused by inflammatory and infectious conditions (Kwak et al., 2009).

  • Combination Therapy : The combination of this compound with other agents, like Zinc, has been explored for enhanced efficacy in bone turnover in osteoporosis models (Fajar et al., 2018).

  • Pharmacological Enhancements : Research has also been conducted on enhancing the intestinal absorption and patient compliance of this compound through ionic complexes, addressing issues related to dose frequency and adverse reactions (Park & Byun, 2014).

  • Renal Transplant Recipients : In specific patient groups like renal transplant recipients, this compound has shown a tendency to preserve bone mineral density, especially in female participants (Coco et al., 2012).

Mechanism of Action

Target of Action

Risedronic acid primarily targets osteoclasts , the cells responsible for bone resorption . It binds to bone hydroxyapatite , which is involved in the mineralization of bones .

Mode of Action

Risedronic acid works by inhibiting bone resorption. It binds to bone hydroxyapatite and is released into osteoclasts during bone resorption . This process is facilitated by local acidification caused by bone resorption . Once inside the osteoclasts, Risedronic acid inhibits their activity, thereby preventing further bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by Risedronic acid is the bone resorption process. By inhibiting osteoclasts, Risedronic acid disrupts the normal cycle of bone remodeling, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

Risedronic acid exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of Risedronic acid is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution (i.e., bones) is found to be remarkably high .

Result of Action

The primary result of Risedronic acid’s action is a decrease in bone resorption, leading to an increase in bone mass. This makes it effective in the treatment and prevention of osteoporosis and Paget’s disease .

Action Environment

The action of Risedronic acid is influenced by the environment within the body. For example, the process of bone resorption causes local acidification, which facilitates the release of Risedronic acid into osteoclasts . Additionally, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status .

Safety and Hazards

Risedronate may cause serious side effects. It can cause severe heartburn, burning pain in your upper stomach, or coughing up blood. It can also cause muscle spasms, numbness or tingling (in hands and feet or around the mouth), new or unusual hip pain, or severe pain in your joints, bones, or muscles . It is toxic if inhaled and may cause respiratory tract irritation. It is harmful if absorbed through the skin and may cause skin irritation .

Future Directions

Risedronate has been approved by the Federal Drug Administration at a dose of 5 mg daily for the prevention and treatment of postmenopausal osteoporosis . In patients who experienced breast cancer and who have chemotherapy-induced menopause, this compound, with or without tamoxifen, preserved trabecular and cortical bone .

properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115436-72-1 (mono-hydrochloride salt)
Record name Risedronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID2023563
Record name Risedronic acid
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Molecular Weight

283.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Risedronate
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Solubility

Miscible in water. /Estimated/, 1.04e+01 g/L
Record name RISEDRONIC ACID
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Record name Risedronate
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Vapor Pressure

2.1X10-11 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/
Record name Risedronic acid
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CAS RN

105462-24-6
Record name Risedronate
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Record name Risedronic acid [INN:BAN]
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Record name RISEDRONIC ACID
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Record name RISEDRONIC ACID
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Record name Risedronate
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Melting Point

252-262
Record name Risedronic acid
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Synthesis routes and methods I

Procedure details

3-Pyridine acetic acid (25 g) in 500 ml of chlorobenzene added to phosphorous acid (35.5 g). The reaction mixture was heated up to 85-90° C. To the reaction mixture phosphorous trichloride (58.97 g) was added slowly to obtain a yellowish rigid, thick mass. The reaction mass was cooled to ambient temperature. The solvent was decanted. Demineralized water (200 ml) was added to the reaction mass and refluxed azeotropically, to remove residual chlorobenzene. Filtered through hyflo bed while hot, washed with hot demineralized water. The reaction mass was cooled to 0-5° C., stirred for 1.0 hour, filtered the solid and washed to get risedronic acid (30.0 g, yield 58%) having purity of 83.98% by HPLC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
58.97 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

The risedronate-calcium-phosphate solution and 0.5N sodium hydroxide were simultaneously added to 100 mL water to maintain the pH at 7.00 until all the risedronate had been added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 105° C. 3.93 g of calcium complex salt of Risedronate with phosphate were thus obtained.
Name
risedronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. Hyfllo Super-Cel diatomaceous silica (17.50 g, 50% w/w of all the reagents) was added in portions after the mixture of 3-pyridyl acetic acid and H3PO3 was melted, to obtain an heterogeneous suspension. Phosphorous oxychloride (11.2 ml, 0.12 mole) was then added dropwise during 12 minutes. The reaction mixture was then heated to 95° C. for 3 hours. Water (75 ml) was added after cooling the reaction mixture to 65° C. The mixture was stirred vigorously for 30 minutes and then the Hyfllo was removed by filtration. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 16 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (75 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried in a vacuum oven at 50° C. for 24 hours to obtain 6.30 g (56%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole), ortho-phosphoric acid (11.80 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. and phosphorous oxychloride (11.2 ml, 0.12 mole) was added dropwise during 20 minutes. The reaction mixture was then heated to 95° C. for 20.5 hours. Water (50 ml) was added after cooling the reaction mixture to 80° C. The mixture was stirred vigorously until the solidified product dissolved completely. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 5.5 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (50 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried at 65° C. for 5 hours to obtain 7.70 g (68%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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